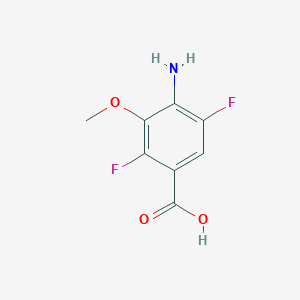
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrogen atoms in the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound is used in the synthesis of fungicides and plant growth regulators.
Materials Science: It is employed in the design of coordination complexes with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The nitrogen atoms in the triazole ring play a crucial role in forming hydrogen bonds and coordinating with metal ions, which enhances its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 3,5-dimethyl-1H-1,2,4-triazole
- 1,2,4-triazole derivatives
Uniqueness
3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both pyridine and triazole rings allows for diverse reactivity and the potential to form a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(1,5-dimethyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C9H10N4/c1-7-11-9(12-13(7)2)8-4-3-5-10-6-8/h3-6H,1-2H3 |
InChI Key |
UNENSADGMXBUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


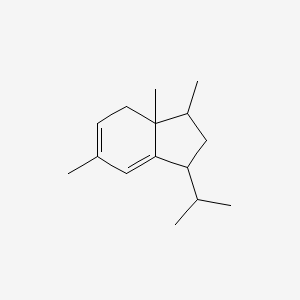
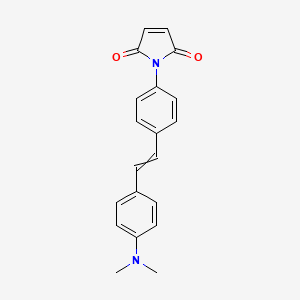
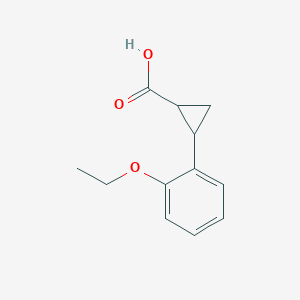

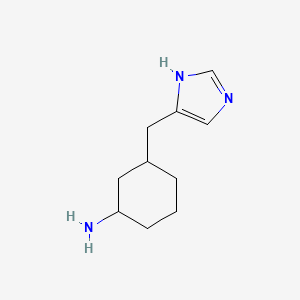
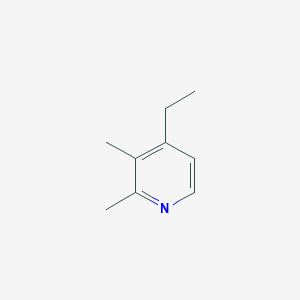
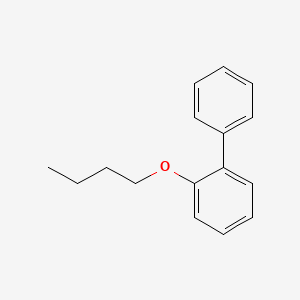
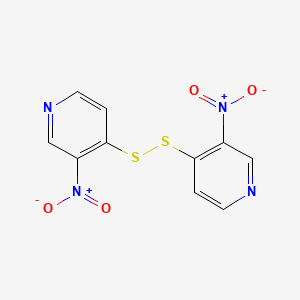

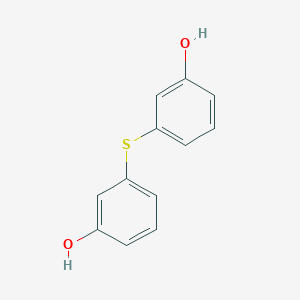
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)
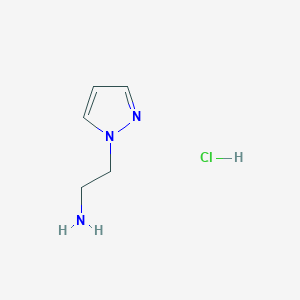
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
